5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 8,9-Dimethoxy groups: Enhance solubility and influence electronic properties via electron-donating effects.
- 5-[(4-Chlorobenzyl)sulfanyl] group: The chlorophenyl moiety provides electron-withdrawing character, while the sulfanyl linker may participate in hydrogen bonding or redox reactions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQAODCEFGSKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Quinazoline Moiety: This step involves the fusion of the triazole ring with a quinazoline ring, often using metal-catalyzed reactions or other cyclization techniques.
Substitution Reactions:
Chemical Reactions Analysis
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups under suitable conditions
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven properties:
Physicochemical Properties
- Solubility : Most [1,2,4]triazoloquinazolines, including the target compound, are insoluble in water but soluble in polar aprotic solvents (e.g., DMF) and alcohols due to methoxy and sulfanyl groups .
- Melting Points : Derivatives with rigid substituents (e.g., 5-Isopropyl-2-(3-methoxyphenyl)-... in ) exhibit higher melting points (184–186°C), while flexible alkyl chains (e.g., isobutyl in ) lower melting points (129–131°C).
Pharmacological and Chemical Activity
- Anti-inflammatory Potential: Derivatives like K 14 (3-[(diphenylamino)-methyl]-5-[2-(4-nitrophenyl)-vinyl]-...) show anti-inflammatory activity via NO2 and NH functional groups . The target compound’s 4-chlorophenyl group may similarly modulate inflammatory pathways.
- Oxidation Sensitivity : Sulfanyl groups in compounds like 2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one can be oxidized to sulfonyl derivatives, altering reactivity and biological activity .
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at R5) enhance stability and binding to hydrophobic targets, while methoxy groups improve solubility .
- Steric Considerations : Bulky substituents at R2 (e.g., phenyl vs. methyl) influence molecular planarity and intermolecular interactions, as seen in crystallographic studies .
Biological Activity
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C18H18ClN3O2S
- Molecular Weight: 373.87 g/mol
Antihypertensive Activity
Recent studies have indicated that derivatives of the triazolo[1,5-C]quinazoline scaffold possess notable antihypertensive effects. For instance, a related series demonstrated the ability to significantly lower blood pressure in animal models through mechanisms involving adrenoblocking properties .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for some derivatives were reported as low as 4.4 μM, indicating potent activity .
Antimicrobial Activity
Studies on related compounds have also highlighted their antimicrobial properties. Quinazolines have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis of triazoloquinazolines indicates that specific substituents significantly influence biological activity. For example:
- Chlorophenyl Group: Enhances lipophilicity and may improve membrane permeability.
- Methoxy Groups: Contribute to increased potency by modulating electronic properties.
The presence of a sulfanyl group is also crucial for maintaining biological activity, potentially through interactions with thiol groups in biological systems .
Study 1: Antihypertensive Evaluation
In a study evaluating the antihypertensive effects of various triazoloquinazoline derivatives, researchers used the tail cuff method on rats. The results indicated that certain derivatives effectively reduced heart rate and blood pressure without significant side effects .
Study 2: Anticancer Screening
A series of quinazoline derivatives were screened against MCF-7 and HCT116 cell lines. The study found that modifications in the side chains significantly affected cytotoxicity levels, with some compounds achieving IC50 values below 5 μM .
Data Tables
| Activity | Cell Line/Model | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Antihypertensive | Rat model | N/A | Significant blood pressure reduction observed |
| Anticancer | MCF-7 | 4.4 | High cytotoxicity |
| Anticancer | HCT116 | 4.4 | High cytotoxicity |
| Antimicrobial | Various bacterial strains | N/A | Effective against multiple strains |
Q & A
Q. What are the key synthetic routes for preparing 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline?
The synthesis typically involves cyclization of precursors (e.g., substituted quinazoline derivatives) under acidic or basic conditions. Critical steps include:
- Core formation : Cyclization of 2-aminobenzamide derivatives with nitriles or thioureas to form the triazoloquinazoline core .
- Functionalization : Introducing the 4-chlorobenzylsulfanyl group via nucleophilic substitution or thiol-alkyne coupling .
- Optimization : Use of catalysts (e.g., Pd/Cu for cross-coupling) and solvents (DMF, ethanol) to improve yield (reported up to 39.5% for analogous compounds) .
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | POCl₃, 110°C, 2h | 35–40 | |
| Sulfanyl group addition | NaSH, DMF, 80°C | 25–30 | |
| Purification | Recrystallization (EtOH/hexane) | >95% purity |
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and sulfanyl groups (δ ~2.5–3.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., m/z 475.5 for C₂₄H₂₁N₅O₄S analogs) confirm molecular weight .
- X-ray crystallography : Resolves planarity of the triazoloquinazoline core and substituent orientations (r.m.s. deviation <0.05 Å) .
Q. What preliminary biological screening methods are used to assess its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial targets using fluorescence-based substrates .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for analogs: 5–20 µM) .
- Antimicrobial testing : Disk diffusion or microdilution methods for bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent effects :
- Methoxy groups : Removal reduces lipophilicity and target binding (e.g., loss of π-stacking in enzyme pockets) .
- 4-Chlorophenyl : Enhances metabolic stability compared to unsubstituted phenyl groups .
- Table 2 : SAR Trends in Analogous Triazoloquinazolines
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of Cl with F | Improved solubility, reduced toxicity | |
| Addition of methylsulfonyl | Increased enzyme inhibition (IC₅₀ ↓) |
Q. What experimental strategies resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
- Metabolite analysis : LC-MS/MS to detect degradation products that may skew results .
Q. How can computational methods predict binding modes and toxicity?
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (∼3.5), CYP450 inhibition risks, and BBB permeability .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
- Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for sulfanyl group addition) to minimize side reactions .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage protocols .
Methodological Notes
- Contradictory data : Variations in enzyme inhibition (e.g., IC₅₀ discrepancies) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols across labs .
- Advanced characterization : Use HR-MS and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in complex derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
